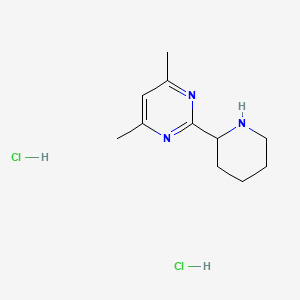

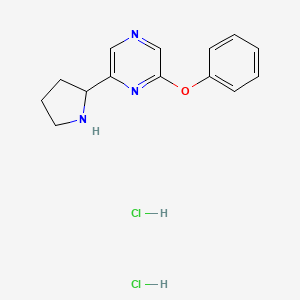

![molecular formula C9H10N2O2 B1402686 (E)-3,4-二氢-2H-吡喃并[2,3-b]吡啶-6-甲醛肟 CAS No. 1346451-48-6](/img/structure/B1402686.png)

(E)-3,4-二氢-2H-吡喃并[2,3-b]吡啶-6-甲醛肟

描述

“(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime” is a chemical compound with the empirical formula C9H10N2O2 . It is a solid substance . This compound is part of a class of molecules known as oxime esters, which have gained attention in the last decade as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of heterocycle scaffolds .

Synthesis Analysis

The synthesis of oxime esters, such as “(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime”, can be achieved from a simple reaction of easily available oximes with an acyl halide or anhydride . Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .Molecular Structure Analysis

The molecular structure of “(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime” can be represented by the SMILES string O\N=C\c1cnc2OCCCc2c1 . The InChI key for this compound is MLSAKDWDZKTYJU-IZZDOVSWSA-N .Chemical Reactions Analysis

Oxime esters, including “(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime”, act as both internal oxidants and precursors in cyclization reactions . These transformations often involve the reduction of the N–O bond through a single electron transfer (SET) process to form intermediates, or the oxidative addition of a low-valance metal to the N–O bond .Physical And Chemical Properties Analysis

“(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime” has a molecular weight of 178.19 . It is a solid substance .科学研究应用

合成与催化

包括(E)-3,4-二氢-2H-吡喃并[2,3-b]吡啶-6-甲醛肟在内的吡喃吡嘧啶核心以其广泛的合成应用和生物可用性而闻名,使其成为药用和制药行业中至关重要的前体。最近的研究强调了5H-吡喃并[2,3-d]嘧啶骨架的广泛适用性,并研究了通过多组分反应开发衍生物的合成途径。这些途径采用各种混合催化剂,如有机催化剂、金属催化剂和绿色溶剂,突出了合成的多样性和催化剂的可回收利用潜力 (Parmar, Vala, & Patel, 2023)。

激酶抑制和药理学

类似于(E)-3,4-二氢-2H-吡喃并[2,3-b]吡啶-6-甲醛肟的吡喃吡啶的结构框架在激酶抑制剂的设计中表现出极大的多功能性。相关的吡唑并[3,4-b]吡啶骨架通过多种结合方式与激酶相互作用,因此在激酶抑制剂设计中起着关键作用。覆盖广泛激酶靶点的专利证明了该骨架在激酶口袋内形成关键相互作用的适应性,从而提供了抑制剂活性的效力和选择性 (Wenglowsky, 2013)。

生物活性杂环化合物合成

类似于(E)-3,4-二氢-2H-吡喃并[2,3-b]吡啶-6-甲醛肟的化合物属于香豆素家族,以其在制药、香料和农药等行业中的广泛应用而闻名。相关化合物3-羟基香豆素展示了一系列化学、光化学和生物学性质,进一步强调了这个化学家族的多样应用。合成途径和衍生物的反应性为在遗传学、药理学和微生物学等领域的潜在用途开辟了途径,突显了该化合物在各种生物应用中的重要性 (Yoda, 2020)。

未来方向

Oxime esters, such as “(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are being used to synthesize various 5-membered and 6-membered heterocycles . Future research may focus on expanding the range of heterocycles that can be synthesized using oxime esters and exploring new synthetic methods.

属性

IUPAC Name |

(NE)-N-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11-6-7-4-8-2-1-3-13-9(8)10-5-7/h4-6,12H,1-3H2/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSAKDWDZKTYJU-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N=CC(=C2)C=NO)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(N=CC(=C2)/C=N/O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

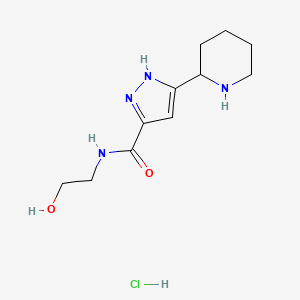

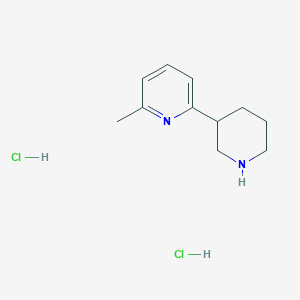

![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyridin-2-yl-aminehydrochloride](/img/structure/B1402605.png)

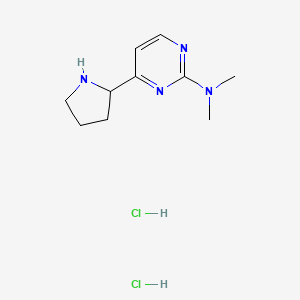

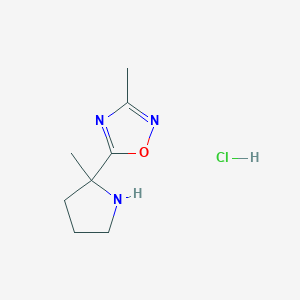

![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402609.png)

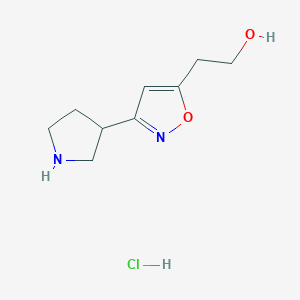

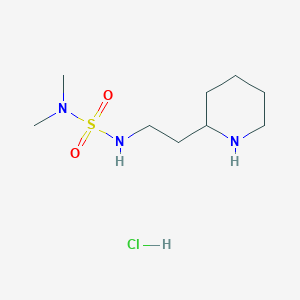

![4-(2-Methoxy-ethyl)-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402610.png)

![3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402618.png)

![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)

![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)